3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Description

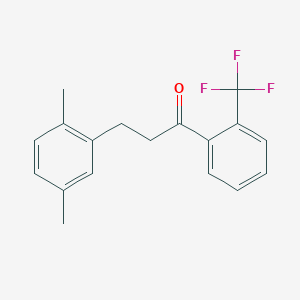

3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a substituted propiophenone derivative characterized by a 2,5-dimethylphenyl group at the 3-position of the propiophenone backbone and a trifluoromethyl (-CF₃) group at the 2'-position of the adjacent phenyl ring.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-7-8-13(2)14(11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJVXZWLSILSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644748 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-81-6 | |

| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Starting materials | 2,5-Dimethylbenzaldehyde, 2'-Trifluoromethylacetophenone |

| Base catalyst | Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) |

| Solvent | Ethanol or Methanol |

| Temperature | Room temperature to mild heating (20–60 °C) |

| Reaction time | Several hours (typically 4–12 hours) |

| Work-up | Acidification, extraction, purification |

Mechanistic Insight

The reaction mechanism involves:

- Formation of an enolate ion from 2'-trifluoromethylacetophenone under basic conditions.

- Nucleophilic attack of the enolate on the aldehyde carbonyl carbon of 2,5-dimethylbenzaldehyde.

- Subsequent dehydration to form an α,β-unsaturated ketone intermediate.

- Hydrogenation or further reaction steps to yield the saturated propiophenone derivative.

Purification Techniques

The crude product is purified by:

- Recrystallization from suitable solvents (e.g., ethanol, hexane mixtures) to enhance purity.

- Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) to separate impurities.

Research Findings and Optimization

Yield and Purity

- Reported yields for this condensation reaction typically range from 65% to 85% , depending on reaction time, temperature, and base concentration.

- Purity levels exceeding 98% are achievable with optimized recrystallization and chromatographic purification.

Solvent and Base Effects

- Ethanol is preferred for its solubility profile and ease of removal.

- Sodium hydroxide provides a strong base environment but requires careful control to avoid side reactions.

- Potassium hydroxide can be used alternatively, sometimes offering better selectivity.

Scale-Up Considerations

- The reaction is amenable to scale-up with proper control of exothermicity and mixing.

- Continuous monitoring of pH and temperature is critical to maintain product quality.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Materials | 2,5-Dimethylbenzaldehyde, 2'-Trifluoromethylacetophenone |

| Catalyst/Base | NaOH or KOH |

| Solvent | Ethanol or Methanol |

| Temperature Range | 20–60 °C |

| Reaction Time | 4–12 hours |

| Purification | Recrystallization, Column Chromatography |

| Typical Yield | 65–85% |

| Product Purity | >98% |

Additional Notes

- The trifluoromethyl group enhances the compound’s lipophilicity and chemical stability, which is beneficial for downstream applications.

- Environmental and safety considerations include handling of strong bases and organic solvents, as well as proper disposal of waste streams.

- The compound’s synthesis is well-documented in chemical supplier catalogs and research databases, confirming the reproducibility and robustness of the described methods.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C18H17F3O

- Molecular Weight: 306.3 g/mol

- IUPAC Name: 3-(2,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one

- CAS Number: 898753-81-6

The compound features a trifluoromethyl group, which enhances its reactivity and potential interactions with biological systems.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: Research indicates that compounds similar to 3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone exhibit anticancer properties. The trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further studies in cancer therapeutics .

- Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects. Its ability to disrupt microbial cell walls suggests it could be developed into an antimicrobial agent .

2. Material Science

- Polymer Synthesis: The compound can serve as a precursor in the synthesis of specialty polymers. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or chemical resistance .

- Functional Coatings: Due to its chemical stability and reactivity, it can be used in creating functional coatings that require specific surface properties, such as hydrophobicity or oleophobicity.

3. Organic Synthesis

- Intermediate in Organic Reactions: It acts as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse reactions, making it valuable in synthetic organic chemistry.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of derivatives of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for development into a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The findings showed that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This supports its potential use as an antimicrobial agent in clinical settings.

Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| Similar Compound A | High | Moderate |

| Similar Compound B | Low | High |

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.

Comparison with Similar Compounds

3-(2,5-Dimethylphenyl)-2'-Methylpropiophenone

- Structure : Differs from the target compound by replacing the 2'-trifluoromethyl group with a methyl (-CH₃) group.

- Lipophilicity: Lower logP (lipophilicity) than the trifluoromethyl analog due to reduced halogen content.

- Safety Data : Listed in Safety Data Sheets (SDS) under CAS 898794-74-6, indicating standard handling precautions for aromatic ketones .

Impact of Trifluoromethyl vs. Methyl Substitution

| Parameter | 2'-Trifluoromethyl Analog | 2'-Methyl Analog |

|---|---|---|

| Electron Effect | Strongly electron-withdrawing | Electron-donating |

| Lipophilicity (logP) | Higher | Lower |

| Bioactivity Potential | Enhanced binding to hydrophobic targets | Reduced activity in electron-dependent systems |

Compounds with 2,5-Dimethylphenyl Substituents

N-(2,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Structure : Features a 2,5-dimethylphenyl group attached to a naphthalene-carboxamide scaffold.

- Bioactivity : Demonstrates potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) .

- Key Insights :

- Substituent Position : The 2,5-dimethyl configuration on the phenyl ring enhances PET-inhibiting activity compared to other substitution patterns.

- Lipophilicity : Higher lipophilicity correlates with improved membrane permeability and target engagement.

Comparison with Target Propiophenone

| Parameter | Target Propiophenone | N-(2,5-Dimethylphenyl) Carboxamide |

|---|---|---|

| Core Structure | Propiophenone | Naphthalene-carboxamide |

| Substituent Position | 3-(2,5-Dimethylphenyl) | N-(2,5-Dimethylphenyl) |

| Bioactivity | Not reported | IC₅₀ ~10 µM (PET inhibition) |

| Mechanistic Relevance | Likely influenced by -CF₃ electronic effects | Dependent on carboxamide hydrogen bonding |

Electronic and Steric Effects of Substituents

- Steric Bulk: May hinder binding in sterically constrained active sites compared to smaller substituents like -CH₃ .

2,5-Dimethylphenyl Group :

- Lipophilicity : Increases membrane permeability, a critical factor for agrochemicals targeting chloroplasts.

- Substituent Symmetry : The 2,5-dimethyl configuration balances steric bulk and electronic effects, optimizing bioactivity .

Biological Activity

3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group and the dimethylphenyl moiety contributes to its unique chemical behavior, influencing its interaction with biological targets.

The compound exhibits various biological activities primarily through its ability to interact with specific molecular targets. Its mechanism can be summarized as follows:

- Electrophilic Nature : The trifluoromethyl group enhances electrophilicity, allowing the compound to react with nucleophiles in biological systems. This reaction can lead to enzyme inhibition or modulation of cellular processes.

- Enzyme Interaction : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer properties .

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer effects. In vitro studies have shown its potential to induce apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2 .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 39.8 | Induction of apoptosis |

| Jurkat | 25.0 | Inhibition of cell proliferation |

| D17 | 15.5 | Modulation of apoptotic pathways |

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its structural features allow it to target both Gram-positive and Gram-negative bacteria effectively.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | Bactericidal |

| Escherichia coli | 8 µg/mL | Bacteriostatic |

| Candida auris | 16 µg/mL | Antifungal |

Case Studies

- Study on Canine Cancer Lines : A study evaluated the compound's efficacy against canine cancer cell lines (D17, CLBL-1). The results indicated a significant reduction in cell viability, suggesting potential for veterinary applications .

- Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against drug-resistant strains of Staphylococcus aureus. The results highlighted its superior activity compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For trifluoromethylated ketones, a prochiral ketone intermediate can be functionalized using trifluoromethylating agents like TMSCF₃ under catalytic conditions. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Monitoring by HPLC with UV detection (λ = 254 nm) ensures <1% impurities. For structural analogs (e.g., 3-(3-chlorophenyl)-trifluoropropanone), protocols emphasize anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR). Coupling patterns distinguish substituents on the dimethylphenyl ring.

- X-ray crystallography : Resolves bond angles (e.g., C–C–C angles ~120° in aromatic systems) and confirms steric effects from methyl and trifluoromethyl groups. Example: Analogous structures show torsional angles of 119–122° for substituted phenyl rings .

- FT-IR : Confirms ketone C=O stretches (~1680 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer : Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Trifluoromethyl groups are generally stable, but methylphenyl substituents may oxidize. For analogs, refrigerated storage (0–6°C) in amber vials minimizes photodegradation. Degradation products (e.g., phenolic byproducts) can be identified via GC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For trifluoromethylpropiophenones, electrostatic potential maps highlight electron-deficient regions near the CF₃ group. Molecular dynamics simulations model steric hindrance effects during catalysis .

Q. How can contradictory spectral data (e.g., NMR vs. crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). For example, crystallography may show fixed dihedral angles (~120°), while NMR reveals averaged signals. Variable-temperature NMR (VT-NMR) between −50°C and 25°C can detect conformational freezing. Cross-validate with NOESY/ROESY for spatial proximity .

Q. What strategies mitigate organic degradation during prolonged experimental timelines (e.g., 9-hour reaction monitoring)?

- Methodological Answer : Implement in-situ cooling (e.g., jacketed reactors at 4°C) to slow decomposition. For spectroscopic studies, use flow cells to minimize light/oxygen exposure. Stabilize samples with antioxidants (e.g., BHT at 0.1% w/v) or inert atmospheres (N₂/Ar). Real-time monitoring via inline FTIR or Raman spectroscopy reduces handling delays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.